trans-2-[(4-Chloro-2-methylphenyl)amino]cyclobutan-1-ol
Description
trans-2-[(4-Chloro-2-methylphenyl)amino]cyclobutan-1-ol is a cyclobutanol derivative featuring a 4-chloro-2-methylphenyl substituent attached to the amino group of the cyclobutane ring. The compound’s molecular formula is C₁₁H₁₄ClNO, with a molecular weight of 211.68 g/mol. The trans-configuration of the amino and hydroxyl groups on the cyclobutane ring imparts distinct stereochemical properties, which may influence its physicochemical behavior and biological interactions.
Properties
IUPAC Name |
(1R,2R)-2-(4-chloro-2-methylanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-7-6-8(12)2-3-9(7)13-10-4-5-11(10)14/h2-3,6,10-11,13-14H,4-5H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDKLUYUVIWESQ-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)N[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Trans-2-[(4-Chloro-2-methylphenyl)amino]cyclobutan-1-ol is a chemical compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following structural formula:
It features a cyclobutanol ring substituted with a 4-chloro-2-methylphenylamino group. The presence of chlorine and methyl groups significantly influences its electronic properties, potentially affecting its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission and metabolic pathways. The compound may exert its effects through:
- Enzyme Inhibition : It may inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation : The compound could bind to receptors, influencing signaling pathways related to neurotransmission.
Biological Activity and Research Findings
Recent studies have indicated several potential biological activities associated with this compound:
- Antifungal Activity : Preliminary investigations suggest that similar compounds exhibit moderate antifungal activity against various strains of Candida spp. .
- Anticancer Potential : Structural analogs have shown promise in anticancer assays, indicating that modifications in the phenyl group can enhance cytotoxicity against certain cancer cell lines .
- Neuropharmacological Effects : The compound's ability to interact with central nervous system receptors suggests potential applications in treating neurological disorders .
Case Studies
Several studies have been conducted to evaluate the biological efficacy of compounds structurally related to this compound:
Comparative Analysis
A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Trans-2-[(4-Fluorophenyl)amino]cyclobutan-1-ol | Fluorine instead of chlorine | Increased binding affinity to CNS receptors |
| Trans-2-[(4-Bromophenyl)amino]cyclobutan-1-ol | Bromine instead of chlorine | Altered lipophilicity affecting absorption rates |
| Trans-2-[(4-Methylphenyl)amino]cyclobutan-1-ol | Methyl group instead of halogen | Varied cytotoxicity profiles against tumor cells |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
trans-2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol (CAS 56771-63-2)
- Molecular Formula: C₁₂H₁₇NO
- Molecular Weight : 191.27 g/mol
- Key Differences: Replaces the 4-chloro and 2-methyl groups with 2,5-dimethyl substituents. Methyl groups may enhance steric hindrance, affecting binding interactions in biological systems. Commercial availability from Parchem Chemicals suggests its use in research .
trans-2-{[(2-methylphenyl)methyl]amino}cyclobutan-1-ol (CAS 1847433-55-9)
- Molecular Formula: C₁₂H₁₇NO
- Molecular Weight : 191.27 g/mol
- Key Differences : Features a benzylamine group (2-methylphenylmethyl) instead of a directly attached aromatic ring. This structural modification increases flexibility and may alter solubility or metabolic stability. Available via ChemBK, indicating its relevance in synthetic chemistry .
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic Acid (CAS 50921-39-6)
- Molecular Formula : C₁₁H₁₁ClO₂
- Molecular Weight : 210.65 g/mol
- Key Differences: Replaces the amino-alcohol moiety with a carboxylic acid group. The carboxylic acid enhances hydrophilicity and acidity (mp 80–82°C), making it suitable for salt formation or coordination chemistry. Available from Kanto Reagents .
Functional Group and Ring System Modifications
1-(4-Chlorophenyl)-1-cyclohexanecarbonitrile
- Molecular Formula : C₁₃H₁₄ClN
- Molecular Weight : 219.70 g/mol
- Key Differences: Substitutes the cyclobutane ring with a cyclohexane system and replaces the hydroxyl group with a nitrile.
trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol (CAS 2165538-96-3)
- Molecular Formula: C₁₂H₁₇NO
- Molecular Weight : 191.27 g/mol
- Key Differences : Uses a phenethylamine side chain instead of a substituted phenyl group. This elongation may improve membrane permeability in biological systems but reduce stereochemical rigidity. Discontinued commercial status (CymitQuimica) limits current accessibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
